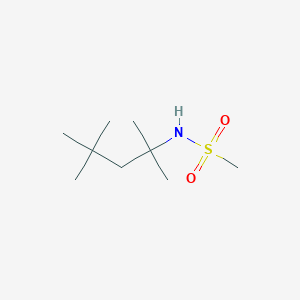

N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide

Übersicht

Beschreibung

N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide, commonly known as TMBMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMBMA is a sulfonamide derivative that has been synthesized through various methods and has been widely used in biochemical and physiological studies.

Wirkmechanismus

TMBMA inhibits the activity of USP14 by binding to its catalytic domain and blocking its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway, which is involved in the cellular response to protein misfolding and stress. TMBMA has been shown to have high selectivity for USP14 over other deubiquitinases, making it a valuable tool for studying the specific role of USP14 in cellular processes.

Biochemical and Physiological Effects:

TMBMA has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent. TMBMA has also been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells, suggesting its potential as a neuroprotective agent. In addition, TMBMA has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TMBMA has several advantages for lab experiments, including its high selectivity for USP14, its ability to inhibit USP14 activity in vitro and in vivo, and its availability as a commercial product. However, TMBMA also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in each experimental setting.

Zukünftige Richtungen

TMBMA has great potential for future research in various areas, including cancer, neurodegeneration, and inflammation. Some of the future directions for TMBMA research include the development of more potent and selective USP14 inhibitors, the identification of new targets and pathways regulated by USP14, and the evaluation of TMBMA as a therapeutic agent in animal models of human diseases. TMBMA research may also benefit from the development of new techniques and tools for studying protein degradation and ubiquitination in cells and tissues.

Wissenschaftliche Forschungsanwendungen

TMBMA has been widely used in scientific research due to its unique properties. It is a potent and selective inhibitor of the proteasome-associated deubiquitinase USP14, which is involved in protein degradation and has been implicated in various diseases such as cancer, neurodegeneration, and inflammation. TMBMA has been shown to inhibit the activity of USP14 in vitro and in vivo, leading to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway. TMBMA has also been used as a tool to study the role of USP14 in various cellular processes, including autophagy, mitochondrial function, and DNA damage response.

Eigenschaften

IUPAC Name |

N-(2,4,4-trimethylpentan-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2S/c1-8(2,3)7-9(4,5)10-13(6,11)12/h10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGWZTQORFEMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)

![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)

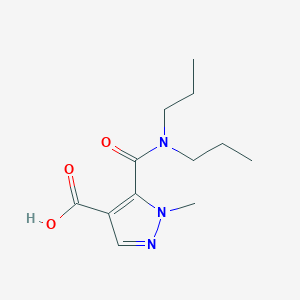

![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)

![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)

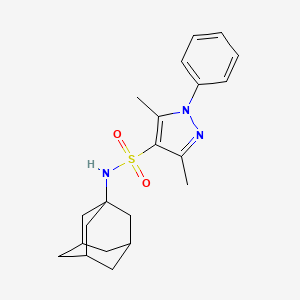

![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)